molecular formula C9H7N3O2 B2410774 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1344359-26-7

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one

Cat. No. B2410774
CAS RN: 1344359-26-7
M. Wt: 189.174
InChI Key: HULPUKADLLHSEY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and oxadiazole . It is also known as Ethanone, 1-(3-pyridinyl)- . It is a positive allosteric modulator of the α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This has been linked to affect on everyday brain function including cognitive function and pain alleviation .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzaldehyde and compound 2 in 1,4-dioxane, with a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, poured into cold water, and the crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight is 121.1366 .

Scientific Research Applications

Antimicrobial Activity

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and its derivatives have demonstrated significant antimicrobial activity. For instance, a study by Salimon, Salih, and Hussien (2011) synthesized a compound from 2-(pyridine-2-ylamino)acetohydrazide, which showed considerable antimicrobial effects with minimum inhibitory concentrations ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

Antitumor Activity

The compound has also been explored for its potential in antitumor applications. A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their in vitro anti-cancer activity. They found that certain compounds exhibited good potency, indicating potential as antitumor agents (Maftei et al., 2016).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of derivatives of this compound. For example, a study by El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, providing valuable insights into the structural and chemical properties of these compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Coordination Polymers

The compound has been used in the synthesis of coordination polymers. Wu et al. (2017) synthesized new ligands incorporating 1,3,4-oxadiazole and found that the counter-anion plays a significant role in the structural assemblies of the polymers (Wu et al., 2017).

Optical Properties

Research has also delved into the optical properties of derivatives of this compound. Zhang et al. (2005) identified a derivative as a novel apoptosis inducer with potential anticancer properties, showcasing its relevance in medical applications (Zhang et al., 2005).

properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPUKADLLHSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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